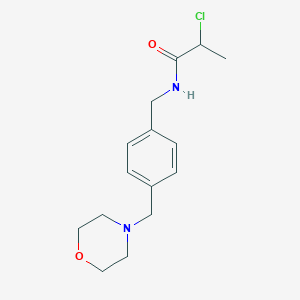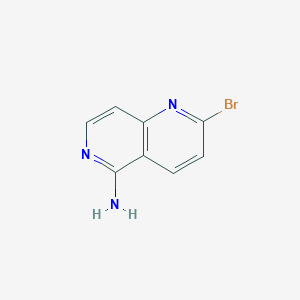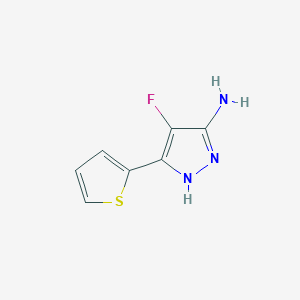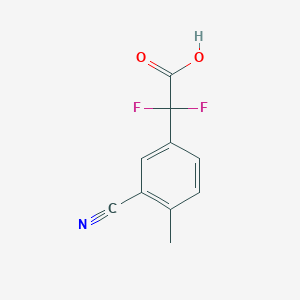![molecular formula C13H21NO B13322445 (3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL](/img/structure/B13322445.png)
(3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL is a chiral compound with a specific three-dimensional arrangement. This compound features an amino group, a hydroxyl group, and a tert-butyl-substituted phenyl ring. Its unique structure makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and an appropriate chiral amino alcohol.
Reaction Conditions: The key steps often involve reductive amination or asymmetric hydrogenation. For example, the reductive amination of 4-tert-butylbenzaldehyde with a chiral amino alcohol under hydrogenation conditions using a suitable catalyst can yield the desired product.
Purification: The product is usually purified by recrystallization or chromatography to obtain the pure enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Acyl chlorides, anhydrides, and other electrophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of amides, esters, or other substituted products.
科学的研究の応用
(3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
(3R)-3-Amino-3-phenylpropan-1-OL: Lacks the tert-butyl group, making it less sterically hindered.
(3R)-3-Amino-3-[4-methylphenyl]propan-1-OL: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.
Uniqueness
The presence of the tert-butyl group in (3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
特性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC名 |
(3R)-3-amino-3-(4-tert-butylphenyl)propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)12(14)8-9-15/h4-7,12,15H,8-9,14H2,1-3H3/t12-/m1/s1 |
InChIキー |
MJDGCGWYWYSKMH-GFCCVEGCSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@@H](CCO)N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13322371.png)





![(7-Iodo-2,3-dihydropyrazolo[5,1-b]oxazol-6-yl)methanol](/img/structure/B13322410.png)






